N-cyclopropyl-4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-cyclopropyl-4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]benzenecarboxamide” is a complex organic molecule . Its IUPAC name is 4- (12,14-dioxo-9,10-dihydro-9,10- [3,4]epipyrroloanthracen-13-yl)benzoic acid . The compound has a molecular weight of 395.41 .
Molecular Structure Analysis
The molecular formula of the compound is C28H22N2O3 . The average mass is 434.486 Da and the monoisotopic mass is 434.163055 Da . For a detailed structural analysis, advanced spectroscopic techniques like NMR and ESI MS spectra could be used .Scientific Research Applications
Synthetic Pathways and Chemical Properties
Research on structurally similar compounds emphasizes the development of synthetic pathways and the exploration of their chemical properties. For example, studies on the synthesis of functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles via one-pot three-component reactions highlight the creativity in generating complex molecules with potential for further modification and application in diverse chemical contexts (Filatov et al., 2017).
Potential Biological Activity
The exploration of biological activities is a common theme in the research of complex organic compounds. For instance, the investigation of anticancer activity of certain compounds against human leukemia cell lines underscores the potential therapeutic applications of these molecules (Filatov et al., 2017). This indicates that compounds with complex structures similar to the one may also possess significant biological activities worthy of exploration.
Chemical Interactions and Mechanistic Insights
Studies often focus on the mechanistic aspects of chemical reactions and interactions involving complex molecules. For example, the research on intramolecular nucleophilic addition reactions to cyclopropenes provides valuable insights into the chemical behavior and reactivity of these compounds, offering a foundation for understanding how similar compounds might react under various conditions (Maslivetc et al., 2018).
Applications in Imaging and Diagnostic Studies
The development of imaging agents for studying dopamine receptors using benzamide derivatives showcases the potential application of complex organic compounds in medical imaging and diagnostics (Mach et al., 1993). This suggests that compounds with similar structural complexity could be explored for their utility in enhancing imaging techniques or as diagnostic tools.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
GNF-Pf-209, also known as N-cyclopropyl-4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]benzenecarboxamide, primarily targets the Cathepsin B (CTSB) . CTSB is a protease enzyme that has been implicated in tumor invasion and metastasis .
Mode of Action
It is known that the compound forms hydrogen bridges with certain residues, which is crucial for its binding to the target .
Biochemical Pathways
The compound affects the calcineurin-nuclear factor of activated T cells (NFATc) pathways . Dysregulation of these pathways can result in renal injury .
Pharmacokinetics
It is known that the compound has unfavorable physicochemical properties, which might affect its oral bioavailability .
Result of Action
GNF-Pf-209 exhibits potent anti-leukemia activity on primary FLT3-ITD AML samples . It inhibits the downstream signaling pathway activated by FLT3, including STAT5, PI3K/AKT, and MAPK/ERK .
Action Environment
The action of GNF-Pf-209 can be influenced by various environmental factors. For instance, the compound was tested in Plasmodium falciparum infected mice, and its efficacy could be affected by the physiological environment of the host organism .
Biochemical Analysis
Biochemical Properties
GNF-Pf-209 interacts with specific sites on the spike protein of the SARS-CoV-2 virus, namely the receptor-binding domain (RBD) and a predicted cryptic pocket . This interaction is believed to prevent the virus from entering host cells, thereby inhibiting infection .
Cellular Effects
It is known that the compound has the ability to prevent the SARS-CoV-2 virus from entering host cells . This suggests that GNF-Pf-209 may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of GNF-Pf-209 involves its interaction with the spike protein of the SARS-CoV-2 virus . The compound binds to specific sites on the spike protein, preventing the virus from entering host cells . This binding interaction is believed to inhibit the virus’s ability to infect cells.
Properties
IUPAC Name |
N-cyclopropyl-4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O3/c31-26(29-16-11-12-16)15-9-13-17(14-10-15)30-27(32)24-22-18-5-1-2-6-19(18)23(25(24)28(30)33)21-8-4-3-7-20(21)22/h1-10,13-14,16,22-25H,11-12H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSHDWNGNGISJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.